molecular formula C10H14O3 B14354563 2-(Hydroxymethyl)-6-methylocta-2,6-dienedial CAS No. 95575-92-1

2-(Hydroxymethyl)-6-methylocta-2,6-dienedial

Katalognummer: B14354563
CAS-Nummer: 95575-92-1
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: NOTKBCMFPTXDMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-6-methylocta-2,6-dienedial is an organic compound characterized by its unique structure, which includes both hydroxymethyl and aldehyde functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-methylocta-2,6-dienedial can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with formaldehyde under basic conditions. The reaction typically requires a catalyst to facilitate the formation of the hydroxymethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)-6-methylocta-2,6-dienedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)-6-methylocta-2,6-dienedial has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-6-methylocta-2,6-dienedial involves its interaction with specific molecular targets. The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-6-methylocta-2,6-dienedial is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

95575-92-1

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-(hydroxymethyl)-6-methylocta-2,6-dienedial

InChI

InChI=1S/C10H14O3/c1-9(5-6-11)3-2-4-10(7-12)8-13/h4-7,13H,2-3,8H2,1H3

InChI-Schlüssel

NOTKBCMFPTXDMS-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC=O)CCC=C(CO)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.